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Compound of Interest

Compound Name: T-808

Cat. No.: B611110 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive guidance on optimizing the dosage of XmAb808 for in vivo

studies. The information is presented in a question-and-answer format to directly address

potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of XmAb808?

XmAb808 is a tumor-selective, co-stimulatory XmAb 2+1 bispecific antibody. It is designed to

bind to the B7-H3 antigen, which is broadly expressed on various solid tumors, and selectively

to the CD28 T-cell co-receptor. This co-engagement provides a "Signal 2" for T-cell activation,

specifically within the tumor microenvironment, thereby enhancing the anti-tumor immune

response.[1][2][3] Preclinical studies have shown that XmAb808 potentiates the cytotoxic

activity of checkpoint inhibitors and CD3 T-cell engagers.[1][2][3]

Q2: What is a suitable starting dose for in vivo studies with XmAb808 in mice?

Currently, publicly available preclinical data does not specify the exact dosage of XmAb808 or

its surrogate (XmAb808s) used in mouse models. However, for bispecific T-cell engagers, a

common approach is to start with a low dose and perform a dose-escalation study to determine

the optimal therapeutic window. Factors to consider when selecting a starting dose include the

affinity of the antibody for its targets, the expression levels of B7-H3 on the tumor cells, and the
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tumor burden in the animal model. It is recommended to review literature on similar bispecific

antibodies to inform the initial dose selection.

Q3: How is XmAb808 typically administered in preclinical models?

In the ongoing Phase 1 clinical trial, XmAb808 is administered intravenously (IV).[4] For

preclinical in vivo studies in mice, intravenous or intraperitoneal (IP) injections are common

routes of administration for antibody-based therapeutics. The choice of administration route

may influence the pharmacokinetic and pharmacodynamic profile of the antibody.

Q4: What is the recommended dosing frequency for XmAb808 in vivo?

The dosing frequency in preclinical studies should be determined based on the half-life of the

antibody and the desired level of target engagement. In the Phase 1 clinical trial, XmAb808 is

administered every two weeks.[5] For preclinical mouse studies, a dosing schedule of once or

twice a week is often employed, but this should be optimized based on pilot studies.

Q5: What are the expected outcomes of XmAb808 treatment in vivo?

In preclinical xenograft models, XmAb808 in combination with a CD3 bispecific antibody has

been shown to lead to complete tumor eradication.[2] Researchers can expect to see a dose-

dependent inhibition of tumor growth, increased T-cell infiltration into the tumor, and enhanced

T-cell activation markers.
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Issue Potential Cause(s) Recommended Action(s)

Lack of anti-tumor efficacy

- Sub-optimal dosage (too low

or experiencing the "bell-

shaped" dose-response

effect)- Low B7-H3 expression

on tumor cells- Insufficient T-

cell infiltration or activation-

Immunogenicity of the

antibody in the host

- Perform a dose-escalation

study with a wider range of

doses.- Verify B7-H3

expression on the tumor cell

line using flow cytometry or

immunohistochemistry.-

Analyze tumors for T-cell

infiltration and activation

markers (e.g., CD4, CD8,

CD25).- Consider using a

surrogate antibody with lower

immunogenicity if available.

High toxicity or mortality in

treated animals

- Cytokine Release Syndrome

(CRS)- On-target, off-tumor

toxicity

- Implement a step-dosing

regimen, starting with a lower

initial dose followed by

escalating doses.- Monitor

animals closely for clinical

signs of toxicity (e.g., weight

loss, ruffled fur, lethargy).-

Measure serum cytokine levels

(e.g., IL-6, IFN-γ) to assess for

CRS.- Evaluate B7-H3

expression on normal tissues

to assess the risk of on-target,

off-tumor effects.

High variability in tumor growth

within treatment groups

- Inconsistent tumor cell

implantation- Heterogeneity in

the immune response of

individual animals

- Ensure consistent tumor cell

number and injection

technique.- Increase the

number of animals per group

to improve statistical power.-

Analyze individual animal data

to identify potential outliers.

Unexpected pharmacokinetic

profile

- Rapid clearance of the

antibody- Formation of anti-

- Use an antibody with an

extended half-life, if available
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drug antibodies (ADAs) (XmAb808 incorporates

Xtend™ Fc technology for this

purpose).- Screen for the

presence of ADAs in serum

samples.

Quantitative Data Summary
Since specific preclinical dosage data for XmAb808 is not publicly available, the following table

provides a general framework for designing a dose-finding study for a bispecific T-cell engager

based on common practices.

Parameter
Low Dose

Group

Mid Dose

Group

High Dose

Group
Vehicle Control

Dosage (mg/kg) 0.01 - 0.1 0.1 - 1.0 1.0 - 10 Vehicle only

Administration

Route

Intravenous (IV)

or Intraperitoneal

(IP)

Intravenous (IV)

or Intraperitoneal

(IP)

Intravenous (IV)

or Intraperitoneal

(IP)

Intravenous (IV)

or Intraperitoneal

(IP)

Dosing

Frequency

Once to twice

weekly

Once to twice

weekly

Once to twice

weekly

Once to twice

weekly

Number of

Animals/Group
8 - 10 8 - 10 8 - 10 8 - 10

Primary Endpoint Tumor volume Tumor volume Tumor volume Tumor volume

Secondary

Endpoints

Body weight,

clinical signs of

toxicity, serum

cytokine levels,

tumor immune

cell infiltration

Body weight,

clinical signs of

toxicity, serum

cytokine levels,

tumor immune

cell infiltration

Body weight,

clinical signs of

toxicity, serum

cytokine levels,

tumor immune

cell infiltration

Body weight,

clinical signs of

toxicity, serum

cytokine levels,

tumor immune

cell infiltration

Experimental Protocols
Protocol: In Vivo Dose-Finding Study for XmAb808 in a Humanized Mouse Xenograft Model
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This protocol outlines a general procedure for determining the optimal in vivo dosage of

XmAb808.

1. Animal Model and Tumor Cell Lines:

Animal Model: Immunocompromised mice, such as NSG-MHC I/II DKO mice, reconstituted
with human peripheral blood mononuclear cells (PBMCs) or CD34+ hematopoietic stem
cells.
Tumor Cell Lines: Human cancer cell lines with confirmed high expression of B7-H3 (e.g.,
HPAF-II pancreatic cancer, MDA-MB-231 breast cancer).

2. Tumor Implantation:

Subcutaneously implant tumor cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of PBS
and Matrigel) into the flank of the mice.
Allow tumors to reach a palpable size (e.g., 100-200 mm³) before initiating treatment.

3. Dosing and Administration:

Prepare XmAb808 dilutions in a sterile vehicle (e.g., PBS).
Administer XmAb808 via intravenous (IV) or intraperitoneal (IP) injection according to the
dose groups outlined in the data summary table.
Administer a vehicle control to a separate group of animals.

4. Monitoring and Endpoints:

Measure tumor volume using calipers two to three times per week.
Monitor animal body weight and clinical signs of toxicity daily.
At the end of the study (or at predetermined time points), collect blood for pharmacokinetic
analysis and serum cytokine measurements.
Excise tumors for analysis of immune cell infiltration by flow cytometry or
immunohistochemistry.

5. Data Analysis:

Plot mean tumor volume ± SEM for each treatment group over time.
Perform statistical analysis to compare tumor growth between treatment groups and the
vehicle control.
Analyze secondary endpoints to assess the safety and mechanism of action of XmAb808.
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Visualizations
XmAb808 Signaling Pathway

Tumor Microenvironment

T-Cell Activation

Tumor Cell

B7-H3

expresses

Tumor Antigen

presents

T-Cell

CD28

expresses

TCR

expresses

XmAb808

binds (2x) binds (1x)

Co-stimulation (Signal 2)

providesSignal 1

Cytokine Release (IL-2, IFN-γ)

Proliferation & Survival

Tumor Cell Killing

Click to download full resolution via product page

Caption: XmAb808 binds to B7-H3 on tumor cells and CD28 on T-cells, providing co-

stimulation.
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Experimental Workflow for In Vivo Dose Optimization

Start: Dose Optimization Study
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Caption: Workflow for optimizing XmAb808 dosage in vivo.
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Troubleshooting Unexpected In Vivo Results
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Caption: Decision tree for troubleshooting in vivo XmAb808 studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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